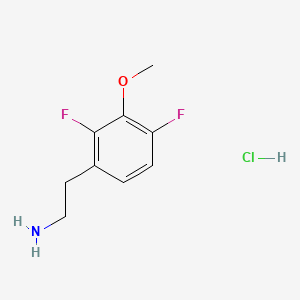

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

Description

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is a derivative of ethan-1-amine, where the phenyl ring is substituted with two fluorine atoms and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H12ClF2NO |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-13-9-7(10)3-2-6(4-5-12)8(9)11;/h2-3H,4-5,12H2,1H3;1H |

InChI Key |

TWZKKFWJHOZEGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)CCN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the aldehyde to an alcohol.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

- 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

- 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride

Uniqueness

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a difluoromethoxy group and an ethanamine moiety, contribute to its biological activity and reactivity. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C10H12ClF2N

- Molecular Weight : 223.65 g/mol

- Solubility : Enhanced by its hydrochloride form, making it suitable for various applications in biological research.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies indicate that the difluoromethoxy group significantly influences its binding affinity and selectivity towards various receptors and enzymes, which could lead to the development of novel therapeutic agents.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as an FGFR1 inhibitor with an IC50 value of 69.1 nM .

Case Studies

Several studies have focused on the biological activity of this compound:

- Antiproliferative Effects :

-

Binding Affinity Studies :

- Interaction studies highlighted that the difluoromethoxy substitution enhances binding affinity compared to other analogs lacking this group. This suggests that structural modifications can significantly impact biological efficacy.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Features | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 2-(Methoxyphenyl)ethan-1-amine hydrochloride | Lacks fluorine substitutions | Not specified | Moderate activity |

| 2-(Trifluoromethoxyphenyl)ethan-1-amine hydrochloride | Contains trifluoromethoxy group | Not specified | Varies based on structure |

| This compound | Unique difluoro and methoxy groups | 69.1 | Potent FGFR1 inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.